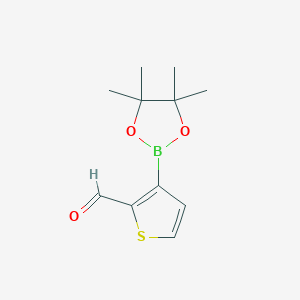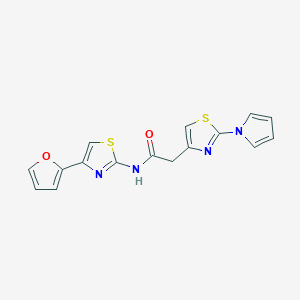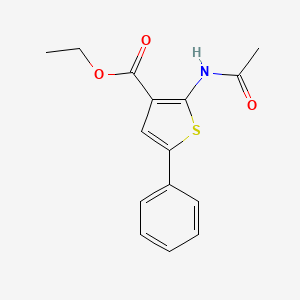
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester, also known as APTE, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. APTE is a thiophene derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in inflammation, cancer, and microbial infections. 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, and inducible nitric oxide synthase (iNOS), an enzyme involved in the synthesis of nitric oxide. 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has also been shown to activate the mitochondrial pathway of apoptosis by inducing the release of cytochrome c and activating caspases.
Biochemical and Physiological Effects
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and antimicrobial activity against various bacterial and fungal strains. 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has several advantages for lab experiments, including its easy synthesis, low cost, and potential therapeutic properties. However, 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester also has limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester, including the optimization of its synthesis, the development of new derivatives with improved properties, and the evaluation of its potential therapeutic properties in animal models and clinical trials. Additionally, the mechanism of action of 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester needs to be further elucidated to fully understand its potential therapeutic properties.
Synthesemethoden
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester can be synthesized using various methods, including the reaction of 2-acetylamino-5-phenyl-thiophene-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 2-acetylamino-5-phenyl-thiophene-3-carboxylic acid with ethyl bromoacetate in the presence of potassium carbonate. The yield and purity of 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has been shown to inhibit the production of inflammatory mediators, such as nitric oxide and prostaglandin E2, by suppressing the activity of enzymes involved in their synthesis. 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. Additionally, 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has shown promising antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
ethyl 2-acetamido-5-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-19-15(18)12-9-13(11-7-5-4-6-8-11)20-14(12)16-10(2)17/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGZQAIFBQTPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

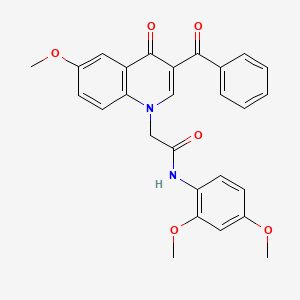
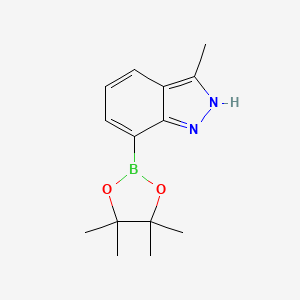
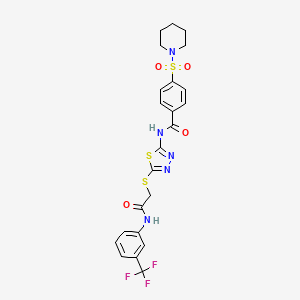

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)
![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)
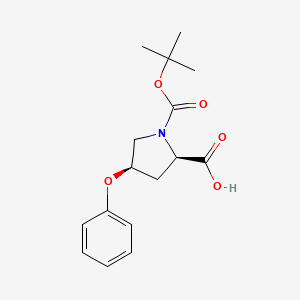
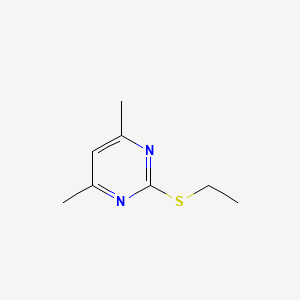
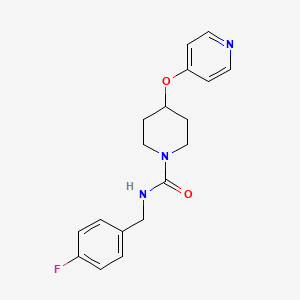
![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)
